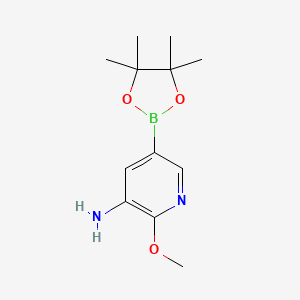
2-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Ce composé sert d'intermédiaire important dans la synthèse organique. Il est particulièrement utile dans les réactions impliquant une substitution nucléophile et une amidation . Ses groupes borate et sulfonamide en font un composant précieux dans la synthèse de diverses molécules organiques.
Développement de médicaments
Dans l'industrie pharmaceutique, cette molécule est utilisée dans le développement de nouveaux médicaments. Elle agit comme un inhibiteur enzymatique et a un potentiel en tant que ligand dans les formulations pharmaceutiques . Cela peut être particulièrement bénéfique dans la création de thérapies ciblées pour des maladies comme le cancer.
Sondes fluorescentes
Les liaisons esters boriques du composé le rendent adapté à une utilisation en tant que sonde fluorescente. Il peut être utilisé pour détecter la présence d'analytes biologiques tels que le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines .
Vecteurs de médicaments sensibles aux stimuli
En raison de sa capacité à répondre aux changements du microenvironnement, tels que le pH, le glucose et les niveaux d'ATP, ce composé est utilisé dans la construction de vecteurs de médicaments sensibles aux stimuli . Ces vecteurs peuvent délivrer des médicaments comme l'insuline et des gènes plus efficacement en contrôlant la libération du médicament en réponse à des déclencheurs biologiques spécifiques.
Chimie des polymères
Le composé trouve des applications dans la chimie des polymères, où il est utilisé dans la synthèse de nouveaux copolymères. Ces copolymères ont des applications dans la création de matériaux ayant des propriétés optiques et électrochimiques spécifiques .
Synthèse asymétrique
Il est utilisé dans les procédés de synthèse asymétrique, en particulier dans la synthèse d'acides aminés. Ceci est crucial pour créer des composés ayant la chiralité désirée, ce qui est important dans de nombreuses applications pharmaceutiques .
Réactions de couplage de Suzuki
Les réactions de couplage de Suzuki sont un type de réaction de couplage croisé qui sont largement utilisées dans le domaine de la chimie organique pour former des liaisons carbone-carbone. Ce composé est utilisé comme réactif dans ces réactions en raison de sa grande réactivité et de sa stabilité .
Groupe protecteur dans la synthèse de diols
Dans la synthèse de diols, ce composé est utilisé comme groupe protecteur. Cela permet la réaction sélective d'un groupe fonctionnel tandis que les autres sont protégés, ce qui est une stratégie courante dans la synthèse organique complexe .
Mécanisme D'action
Target of Action
It’s known that this compound is a type of organoboron compound , which are often used in organic synthesis due to their ability to form carbon-carbon (C-C) bonds .
Mode of Action
Organoboron compounds like this are often used in organic synthesis for their ability to form c-c bonds . They can participate in various reactions such as borylation and hydroboration .
Biochemical Pathways
Organoboron compounds are known to play a crucial role in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Result of Action
Organoboron compounds are known to be involved in the formation of c-c bonds, oxidation, and reduction reactions , which can lead to various molecular and cellular changes.
Analyse Biochimique
Biochemical Properties
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with enzymes such as palladium catalysts, which facilitate the coupling process. The nature of these interactions involves the formation of a complex between the palladium catalyst and the boronic ester group of the compound, leading to the formation of new carbon-carbon bonds .
Cellular Effects
The effects of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions with biomolecules are primarily mediated by the boronic ester group, which forms reversible covalent bonds with diols and other nucleophilic groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, it can influence the levels of cofactors such as NADH and ATP, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization is essential for its role in modulating cellular processes .
Propriétés
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGOURQXPERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732383 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893440-50-1 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
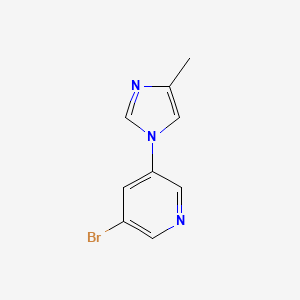
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)


![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)
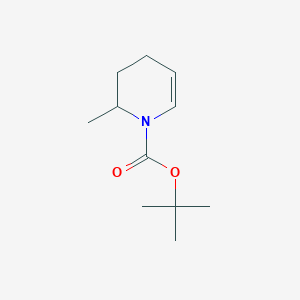

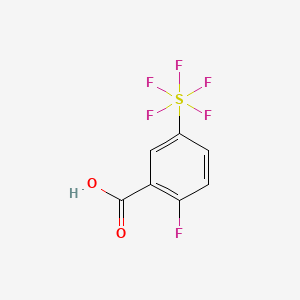

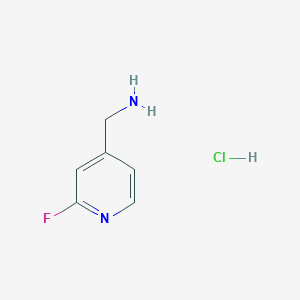
![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)



